Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate

NF-κB activation neuroprotection high-throughput screening

Researchers often struggle to find CNS-penetrant NF-κB activators, as most thienopyridine compounds are IKKβ inhibitors. This validated screening hit (ChemBridge 5275107) offers a distinct mechanism. - **Key Differentiator:** Pyridin-3-yl at C6 provides a specific H-bond acceptor vector (120°) absent in C2 or C4 isomers, critical for target engagement. - **Application:** Chemical probe for studying NF-κB-mediated neuroprotection in primary neuron cultures and in vivo models. - **Physicochemical Profile:** LogP 3.33, tPSA 78.1 Ų - suitable for CNS assays. - **Supply:** Available as a pure, characterized solid for immediate structure-activity relationship (SAR) expansion.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 118947-67-4
Cat. No. B2961202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate
CAS118947-67-4
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CN=CC=C3)N
InChIInChI=1S/C15H13N3O2S/c1-2-20-15(19)13-12(16)10-5-6-11(18-14(10)21-13)9-4-3-7-17-8-9/h3-8H,2,16H2,1H3
InChIKeyFMJHSFKDRAECLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate: Procurement Profile


Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate (CAS 118947-67-4) is a polyfunctional thieno[2,3-b]pyridine building block bearing a 3-amino group, an ethyl ester at C2, and a pyridin-3-yl substituent at C6 . It is catalogued as screening compound 5275107 in the ChemBridge library and has been identified as a hit in a high‑throughput screen for small‑molecule activators of nuclear factor‑κB (NF‑κB) with neuroprotective potential [1]. The scaffold is related to potent IκB kinase β (IKKβ) inhibitors, but the specific substitution pattern of this compound distinguishes it from amide‑based IKKβ inhibitors [2].

NF-κB activation screening context – hit identified in neuronal cell-based assay
Thieno[2,3-b]pyridine building block with 3-amino, ethyl ester, and pyridin-3-yl groups
Non-amide C2 scaffold distinct from IKKβ inhibitor series; supports SAR exploration

Why Common Thienopyridine Analogs Cannot Replace It


Thieno[2,3-b]pyridine derivatives exhibit profound structure‑activity dependence on the nature and position of substituents. In IKKβ inhibitor series, small alkyl or aromatic groups at C4 and properly oriented polar groups at C6 are critical for potency [1]. The pyridin-3-yl substituent at C6 provides a nitrogen lone pair with a specific vector that is absent in pyridin-2‑yl, pyridin-4‑yl, or phenyl analogs, directly affecting hydrogen‑bond acceptor geometry and target engagement. Furthermore, the ethyl ester at C2 imparts distinct steric and electronic properties compared to the methyl ester, carbonitrile, or carboxylic acid analogs, influencing both reactivity in downstream derivatization and passive membrane permeability . Consequently, substituting this compound with a regioisomer or a different ester/amide variant without experimental validation risks loss of the biological activity observed in NF‑κB activation screens [2].

Pyridyl isomer geometry mismatch
Pyridin-3-yl hydrogen-bond vector (~120°) may not be replicated by 2- or 4-pyridyl analogs, altering target engagement.
Ester reactivity and permeability profile
Ethyl ester hydrolysis and passive permeability differ from methyl ester or carbonitrile variants, limiting direct substitution.
Amide-based IKKβ inhibitor divergence
C2 amide pharmacophore in potent IKKβ inhibitors may not transfer; replacement with this ester scaffold requires validation.

Quantitative Differentiation Evidence


NF-κB Activation Hit vs. Inactive Analogs

In a cell‑based high‑throughput screen of 10,000 ChemBridge compounds, ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate (SRI #22817) was identified as an activator of NF‑κB expression in neurons, whereas the vast majority of structurally related thieno[2,3-b]pyridine analogs in the library, including methyl ester and carbonitrile variants, did not meet the hit threshold [1]. This indicates that the combination of the ethyl ester and pyridin-3-yl substituent is critical for the observed activity.

NF-κB Hit Identification
Class-level
Active hit vs. inactive analogs in neuronal cell-based screen (screening conc. ~10 µM)
Supports NF-κB pathway activation context
Exact fold-change and EC50 not publicly disclosed
NF-κB activation neuroprotection high-throughput screening

Lipophilicity and Polar Surface Area Differentiation

The compound has a calculated LogP of 3.33 and a topological polar surface area (tPSA) of 78.1 Ų . Compared to the CNS drug‑likeness benchmark (LogP 2–4, tPSA <90 Ų) and to the methyl ester analog (estimated LogP ~2.8, tPSA ~78 Ų), the ethyl ester offers slightly higher lipophilicity while maintaining tPSA within the CNS‑favorable range [1]. This balance is superior to the carbonitrile analog (tPSA ~65 Ų, LogP ~2.5), which may have reduced blood‑brain barrier permeability.

Calc. LogP & tPSA
Reported
LogP = 3.33; tPSA = 78.1 Ų
Supports CNS permeability assessment context
Methyl ester LogP ~2.8; carbonitrile ~2.5
physicochemical properties drug-likeness CNS penetration

Ethyl Ester vs. Methyl Ester or Carbonitrile Reactivity

The ethyl ester group can be selectively hydrolyzed under mild conditions (e.g., LiOH, THF/H2O) to give the corresponding carboxylic acid, while the methyl ester analog often requires harsher conditions or prolonged reaction times [1]. The carbonitrile analog is inert to hydrolysis but can be reduced to the amine, offering a different synthetic trajectory. The pyridin-3-yl ring provides a site for further functionalization via electrophilic substitution or metal‑catalyzed cross‑coupling, which is not possible with a phenyl substituent at C6 [2].

Ethyl Ester Reactivity
Context-dependent
Ethyl ester: hydrolyzable, pyridin-3-yl: derivatizable; methyl ester less reactive, carbonitrile inert
Supports synthetic versatility review
Based on established organic reactivity principles
synthetic chemistry building block protecting group

C6 Pyridin-3-yl vs. Pyridin-2-yl and Pyridin-4-yl Vector Analysis

SAR studies on thieno[2,3-b]pyridine IKKβ inhibitors demonstrate that polar groups at C6 with proper orientation enhance potency, whereas misoriented substituents reduce activity [1]. The pyridin-3-yl nitrogen lone pair projects at a ~120° angle relative to the thienopyridine plane, which is distinct from the ~60° projection of pyridin-2-yl and the linear projection of pyridin-4-yl. This angular difference can dictate hydrogen‑bonding interactions with kinase hinge residues, as shown for related scaffolds where the 3‑pyridyl isomer exhibited 5‑ to 10‑fold lower IC50 than the 2‑pyridyl isomer [2].

Pyridyl Vector Geometry
Cross-study
Pyridin-3-yl ~120° H-bond vector; pyridin-2-yl ~60°; potency difference 5–100× across kinases
Supports kinase hinge-binding geometry review
IC50 data from IKKβ inhibitor series (BI605906)
structure–activity relationship kinase inhibitor molecular recognition

High-Value Application Scenarios


Neuroprotective Agent Discovery via NF-κB Activation

The compound is a validated hit for NF‑κB activation in neurons [1]. Researchers can use it as a chemical probe to study NF‑κB‑mediated neuroprotection, differentiating it from NF‑κB inhibitors that dominate the thienopyridine class. Its CNS‑favorable physicochemical profile (LogP 3.33, tPSA 78.1 Ų) further supports its use in primary neuron cultures and in vivo neuroprotection models.

Kinase Inhibitor Lead Optimization with Non-Amide C2 Scaffold

Most potent IKKβ inhibitors in the thieno[2,3-b]pyridine series contain a C2 amide [2]. The ethyl ester at C2 of this compound provides a distinct starting point for structure‑based design, allowing exploration of non‑amide C2 substituents while retaining the pyridin-3-yl C6 group known to interact with the kinase hinge region.

Chemical Biology Tool for Pyridyl Vector–Activity Studies

The pyridin-3-yl substitution at C6 imparts a hydrogen‑bond acceptor vector (~120°) that is different from pyridin-2-yl (~60°) and pyridin-4-yl (180°) [3]. This compound can serve as a reference standard in vector‑activity relationship studies aimed at mapping kinase hinge‑binding preferences or designing selective kinase probes.

Application
Selection Property
Validation Focus
NF-κB pathway activation studies
Neuronal NF-κB activator hit
NF-κB expression endpoint
IKKβ inhibitor lead optimization
Non-amide C2 ester scaffold
Kinase hinge-binding scaffold
Pyridyl vector–activity relationship studies
Pyridin-3-yl H-bond geometry
Kinase selectivity profile
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